molecular formula C8H5IO2 B8717937 3-iodoisobenzofuran-1(3H)-one CAS No. 61296-43-3

3-iodoisobenzofuran-1(3H)-one

Cat. No.: B8717937
CAS No.: 61296-43-3
M. Wt: 260.03 g/mol
InChI Key: BXRVAIYLQLSKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is characterized by the presence of an iodine atom attached to a phthalide structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing iodophthalide involves the iodination of phthalide. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions . Another method involves the Grignard reaction, where 5-iodophthalide is obtained through a sequential double Grignard reaction .

Industrial Production Methods

In industrial settings, the production of iodophthalide often involves large-scale iodination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-iodoisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodophthalide derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of iodophthalide involves its interaction with specific molecular targets and pathways. The iodine atom in the compound plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which iodophthalide is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to iodophthalide include:

Uniqueness

3-iodoisobenzofuran-1(3H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific research and industrial applications where iodine’s properties are advantageous .

Properties

CAS No.

61296-43-3

Molecular Formula

C8H5IO2

Molecular Weight

260.03 g/mol

IUPAC Name

3-iodo-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H5IO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H

InChI Key

BXRVAIYLQLSKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodophthalide was prepared immediately prior to use by mixing acetonitrile solutions of sodium iodide (1.5mmole) and bromophthalide (1.5mmole) and stirring for 3 minutes. This solution was filtered (to remove precipitated sodium bromide) into an ice cooled DMSO solution of cephalothin (1mmole), stirred 10 minutes and poured into ice water to precipitate the required ester. Yield of crude, neutral product after work up -- 90%. TLC and NMR indicate >90% ceph-3-em ester. δ (CDCl3 /trace DMSO) = 2.08 (d, 3H, --OCOCH3), 3.61 (broad s, 2H, C2--H), 3.88 (s, 2H, α-CH2), 4.6 - 5.4 (ABq + d, 3H, --CH2O-- + C6), 5.6 - 6.0 (m, 1H, C7) 6.9 - 7.4 (d, + t, 3H, thienyl aromatics), 7.5 - 8.2 (m, ca. 5H, phthalidyl aromatics and --OCHO--), 8.2 - 8.6 (2d, 1H, amide N-H). νmax (CHCl3) 3370, 2960, 1793, 1743, 1682, 1505, 1230, 982cm-1 ; λmax (EtOH) 275nm (ε, 7000)
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